1-(3-Phenyl-2-propenyl)pyridinium
Description
1-(3-Phenyl-2-propenyl)pyridinium is a pyridinium salt characterized by a propenyl linker connecting a phenyl group to the nitrogen atom of the pyridinium ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies. Pyridinium salts are widely investigated for their reactivity in nucleophilic substitutions and applications in medicinal chemistry, particularly as bioactive molecules targeting bacterial infections or neurological pathways .
The synthesis of such compounds often involves quaternization of pyridine with propenyl halides or via multicomponent reactions. For example, copper-catalyzed reactions between terminal alkynes, aldehydes, and amines yield propargylamine intermediates, which can be further functionalized into pyridinium derivatives . Structural modifications, such as substituents on the phenyl ring or alterations to the propenyl chain, significantly influence biological activity and physicochemical properties .
Properties
CAS No. |
125713-88-4 |
|---|---|
Molecular Formula |
C14H14N+ |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |
InChI Key |
GTNKQCHKXUPRRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
Synonyms |
1-cinnamylpyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine Derivatives
1-[(E)-3-Phenyl-2-propenyl]piperazine derivatives (e.g., flunarizine HCl) replace the pyridinium ring with a piperazine moiety. These compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with biofilm inhibition efficacy (Table 1). Notably, they demonstrate low hemolysis (5.05–19.68%) compared to Triton-X (89%), making them safer for therapeutic use . In contrast, 1-(3-Phenyl-2-propenyl)pyridinium’s charged pyridinium ring may enhance solubility but could increase cytotoxicity depending on substituents.
Neurotoxic Pyridinium Metabolites
HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium), a haloperidol metabolite, shares structural similarities with this compound. HPP+ exhibits neurotoxicity by inhibiting mitochondrial respiration, though its potency varies:
- In vivo : HPP+ is less potent than MPP+ (IC50: 12 μM vs. 160 μM for mitochondrial inhibition) but shows comparable serotonergic toxicity .
- Hydrophobicity : HPP+’s higher hydrophobicity reduces brain tissue concentrations, masking its inherent toxicity in microdialysis studies .
Physicochemical Properties
Substituents on the phenyl ring and propenyl chain critically affect melting points, molecular weights, and spectral properties. For example:
- N-Phenylpyridinium chlorides with electron-withdrawing groups (e.g., -Cl, -NO2) exhibit higher melting points (268–287°C) and enhanced antibacterial activity .
Table 2. Physicochemical Comparison of Pyridinium Derivatives
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